N-(piperidin-3-ylmethyl)benzamide
Overview
Description
N-(piperidin-3-ylmethyl)benzamide is a compound that features a piperidine ring attached to a benzamide moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, and benzamide is a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-3-ylmethyl)benzamide typically involves the reaction of piperidine derivatives with benzoyl chloride or benzamide derivatives. One common method is the reaction of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(piperidin-3-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors, while the benzamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
N-(piperidin-4-yl)benzamide: Similar structure but with the piperidine ring attached at the 4-position.
N-(piperidin-2-ylmethyl)benzamide: Similar structure but with the piperidine ring attached at the 2-position.
Uniqueness: N-(piperidin-3-ylmethyl)benzamide is unique due to the specific positioning of the piperidine ring, which can influence its binding affinity and selectivity for molecular targets. This positional difference can result in distinct pharmacological profiles compared to its analogs .
Biological Activity
N-(piperidin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring attached to a benzamide moiety. The presence of the piperidine ring contributes to its biological activity by enabling interactions with various biological targets.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies indicate that benzamide derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant antitumor effects against various cancer cell lines, including HepG2 liver cancer cells, with IC50 values as low as 0.25 µM .
- Neurological Effects : Compounds similar to this compound have been investigated for their potential neuroprotective effects. They may influence neurotransmitter systems and exhibit properties that could be beneficial in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Modulation : In cancer studies, certain derivatives have been shown to induce cell cycle arrest through pathways involving key proteins such as p53 and p21 . This suggests that this compound may act by disrupting the normal progression of the cell cycle in tumor cells.
- Inhibition of Tumor Growth : Research indicates that related compounds can inhibit tumor growth and metastasis in preclinical models. For example, a study demonstrated a 40% reduction in lung metastasis from primary breast tumors when treated with specific benzamide derivatives .
- Enzyme Inhibition : Some studies suggest that this compound and its analogs may act as reversible inhibitors of enzymes involved in lipid metabolism, potentially influencing cancer cell survival and proliferation .
Antitumor Activity
A notable study evaluated the antitumor potential of this compound derivatives against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
47 | HepG2 | 0.25 | p53/p21 pathway activation |
18 | MDA-MB-231 | 19.9 | Reversible MAGL inhibition |
20 | OVCAR-3 | 7.9 | Selective MAGL inhibition |
These findings highlight the compound's potential as a therapeutic agent against hepatocellular carcinoma and other cancers.
Neurological Studies
In neurological research, compounds structurally related to this compound have been studied for their effects on cognitive function and neuroprotection:
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-3,6-7,11,14H,4-5,8-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHLWNGPBLLVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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